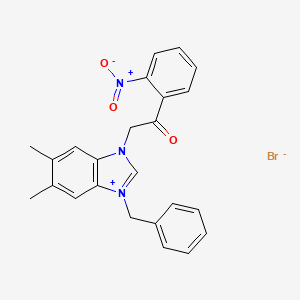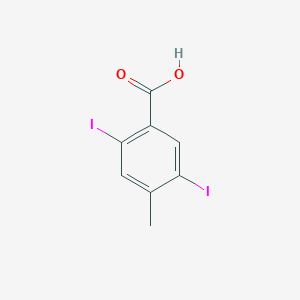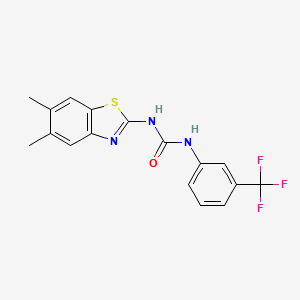
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions, such as the use of continuous flow reactors and automated purification systems. The choice of solvent, temperature, and reaction time is carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the dimethyl groups on the benzothiazole ring.
1-(5,6-Dimethyl-2-benzothiazolyl)-3-phenylurea: Lacks the trifluoromethyl group on the phenyl ring.
1-(2-Benzothiazolyl)-3-phenylurea: Lacks both the dimethyl groups and the trifluoromethyl group.
Uniqueness
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the dimethyl groups on the benzothiazole ring and the trifluoromethyl group on the phenyl ring. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
29015-84-7 |
|---|---|
Molecular Formula |
C17H14F3N3OS |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H14F3N3OS/c1-9-6-13-14(7-10(9)2)25-16(22-13)23-15(24)21-12-5-3-4-11(8-12)17(18,19)20/h3-8H,1-2H3,(H2,21,22,23,24) |
InChI Key |
BNDIATBFUVAPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



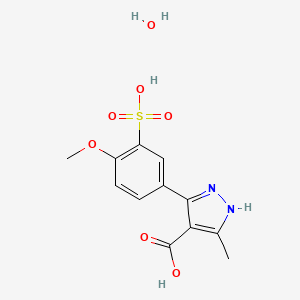
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)



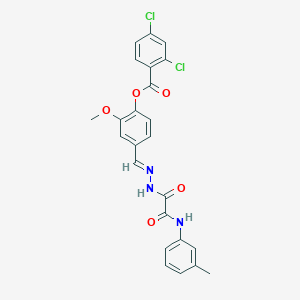

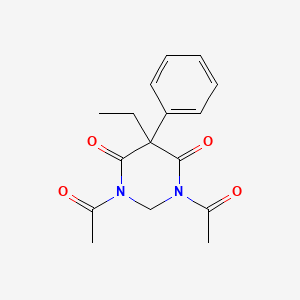
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
